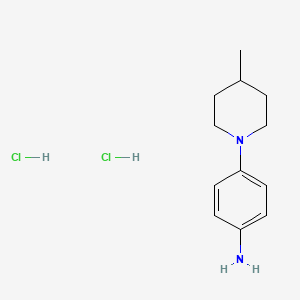

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C12H19ClN2. It is a derivative of aniline, where the aniline ring is substituted with a 4-methylpiperidin-1-yl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride typically involves the reaction of 4-methylpiperidine with aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules: The compound serves as a fundamental building block in the synthesis of more complex organic molecules, particularly in medicinal chemistry.

- Reagent in Chemical Reactions: It is utilized as a reagent in various chemical transformations, including oxidation and substitution reactions.

Biology

- Enzyme Inhibition Studies: The compound is employed in research focused on enzyme inhibition, particularly in studies targeting kinases and other critical enzymes involved in cellular signaling pathways.

- Receptor Binding Studies: It has been used to investigate interactions with specific receptors, providing insights into its potential pharmacological effects.

Pharmaceutical Applications

- Drug Development: As an intermediate in drug synthesis, 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride plays a role in developing various pharmaceutical agents, especially those targeting neurological disorders or cancer.

- Specialty Chemicals Production: The compound is also used in producing specialty chemicals that require specific functional groups for enhanced reactivity or biological activity.

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific kinases, researchers utilized this compound as a lead compound. The results indicated that modifications to the piperidine ring could enhance inhibitory potency, suggesting pathways for developing more effective therapeutic agents.

Case Study 2: Receptor Interaction

Another study focused on the binding affinity of this compound to certain neurotransmitter receptors. It was found that variations in the piperidine structure could alter binding characteristics, providing valuable data for drug design aimed at neurological targets.

Mecanismo De Acción

The mechanism of action of 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to 4-(4-Methylpiperidin-1-yl)aniline dihydrochloride include:

- 4-(2-Aminoethyl)pyridine

- 4-Iodobenzylamine

- 3-(2-Aminoethyl)pyridine

- 1,2,4,5-Benzenetetramine tetrahydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Actividad Biológica

4-(4-Methylpiperidin-1-yl)aniline dihydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H18N2·2HCl. It features a piperidine ring that enhances its interaction with biological targets, making it suitable for various pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent, as well as its effects on neurological conditions.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : The compound has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer progression.

- Neurotransmitter Modulation : It may influence neurotransmitter levels, contributing to its neuroprotective effects.

- Antiparasitic Activity : Studies indicate that derivatives of this compound may target specific ATPases in parasites, suggesting potential applications in treating parasitic infections.

Case Study 1: Anticancer Properties

In a study exploring the anticancer properties of related compounds, it was found that modifications to the piperidine structure significantly enhanced cytotoxicity against various cancer cell lines. The study highlighted that the presence of the piperidine moiety was essential for activity against breast cancer cells, suggesting that similar effects might be observed with this compound .

Case Study 2: Neuroprotective Potential

Research focusing on neuroinflammation indicated that compounds similar to this compound could reduce markers of inflammation in animal models. This suggests a therapeutic potential for treating conditions like Alzheimer's disease .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest moderate bioavailability with rapid metabolism in vivo. Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its safety margins.

Propiedades

IUPAC Name |

4-(4-methylpiperidin-1-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-6-8-14(9-7-10)12-4-2-11(13)3-5-12;;/h2-5,10H,6-9,13H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZVOBPLZWQHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=CC=C(C=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.